N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Overview
Description
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, also known as 4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester; tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate, is a chemical compound with the linear formula C12H21NO3 .
Chemical Reactions Analysis
This compound may be used in the chemoenzymatic preparation of non-racemic N-Boc-pyrrolidine-3,4-dicarboxylic acid 3-ethyl esters and their 4-hydroxymethyl derivatives .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.27 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 3. Its exact mass and monoisotopic mass is 213.13649347 g/mol .
Scientific Research Applications
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is a chemical compound extensively utilized in organic synthesis and pharmaceutical research. Its applications span from serving as an intermediate in the synthesis of complex molecules to its involvement in the fabrication of drug molecules due to its unique structural and chemical properties. This review focuses on detailing the scientific research applications of this compound, excluding any information related to drug use, dosage, or side effects. The objective is to provide a comprehensive understanding of its role in current scientific investigations.
Role in Photocatalytic Applications
The modification and application of photocatalysts for environmental remediation have garnered significant interest. For example, (BiO)2CO3-based photocatalysts have been explored for their potential in various fields such as healthcare and photocatalysis, showcasing the versatility of incorporating organic compounds in enhancing photocatalytic performance. Although the abstract does not specifically mention this compound, the methodologies and strategies outlined for modifying photocatalytic materials can be related to the ways organic intermediates like this compound might be utilized in similar contexts (Ni et al., 2016).
Applications in Organic Light-Emitting Diodes (OLEDs)
The development of organic semiconductors for OLEDs has seen the incorporation of various organic compounds to achieve metal-free infrared emitters. BODIPY-based materials, with their tunable properties through structural design and synthesis, highlight the potential of organic compounds in electronic applications. The review of BODIPY-based materials for OLEDs might not directly reference this compound, but it underscores the importance of organic intermediates in advancing the field of organic electronics and light-emitting devices (Squeo & Pasini, 2020).
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKANSXTANTFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148139 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203663-26-7 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203663-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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